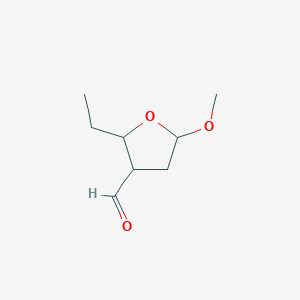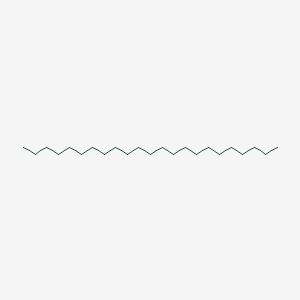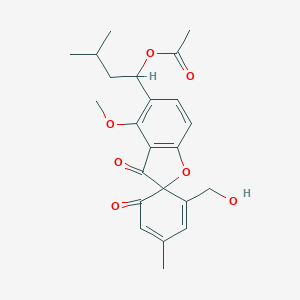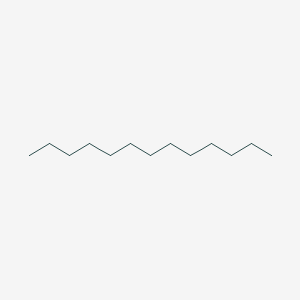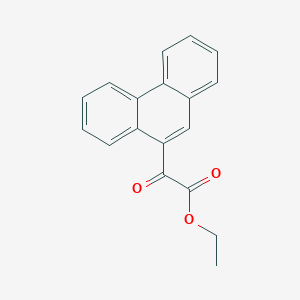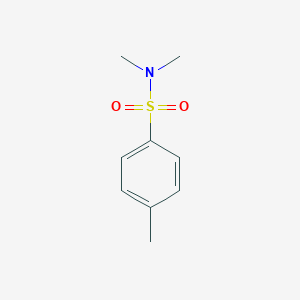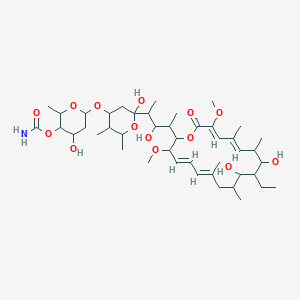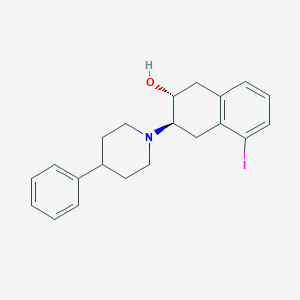
Astrachrysoside A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Astrachrysoside A is a natural compound found in the roots of the plant Astragalus chrysopterus. This compound has gained significant attention in recent years due to its potential therapeutic properties. It has been studied extensively for its various biological activities, including antioxidant, anti-inflammatory, anticancer, and immunomodulatory effects. The purpose of
Mecanismo De Acción
The mechanism of action of Astrachrysoside A is not fully understood. However, it is believed to exert its biological effects through various pathways. For example, it has been shown to activate the Nrf2-ARE pathway, which is involved in the regulation of antioxidant and detoxification enzymes. It has also been found to inhibit the NF-κB pathway, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
Astrachrysoside A has been found to have various biochemical and physiological effects. For example, it has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. It also has been found to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, Astrachrysoside A has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Astrachrysoside A in lab experiments is its natural origin. It is a natural compound found in plants, which makes it a safer alternative to synthetic compounds. Additionally, Astrachrysoside A has been found to have various biological activities, which makes it a versatile compound for studying different biological processes. However, one of the limitations of using Astrachrysoside A in lab experiments is its availability. It is a relatively rare compound, which can make it difficult to obtain in large quantities.
Direcciones Futuras
There are several future directions for research on Astrachrysoside A. One area of interest is its potential as a therapeutic agent for various diseases. For example, it has been suggested that Astrachrysoside A could be used as a natural antioxidant supplement to help prevent oxidative damage in the body. Additionally, it has been proposed that Astrachrysoside A could be used as a natural anticancer agent to help inhibit the growth of cancer cells. Another area of interest is the development of new synthesis methods for Astrachrysoside A. This could help increase its availability for research purposes.
Métodos De Síntesis
Astrachrysoside A can be synthesized from Astragalus chrysopterus roots using various methods. One of the most commonly used methods involves extraction of the roots with ethanol or methanol, followed by purification using chromatography techniques. The purified compound can then be identified using spectroscopic methods such as NMR and mass spectrometry.
Aplicaciones Científicas De Investigación
Astrachrysoside A has been extensively studied for its various biological activities. It has been shown to have antioxidant properties, which can help protect cells from oxidative damage. It also has anti-inflammatory effects, which can help reduce inflammation in the body. Additionally, Astrachrysoside A has been found to have anticancer properties, which can help inhibit the growth of cancer cells. It has also been shown to have immunomodulatory effects, which can help regulate the immune system.
Propiedades
Número CAS |
132160-35-1 |
|---|---|
Nombre del producto |
Astrachrysoside A |
Fórmula molecular |
C41H68O13 |
Peso molecular |
769 g/mol |
Nombre IUPAC |
(2S,3R,4R,5R,6S)-2-[(2S,3R,4S,5R)-2-[[(9R,12S,14R,15R,16R)-9,14-dihydroxy-15-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]-4,5-dihydroxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C41H68O13/c1-19-26(45)28(47)29(48)33(51-19)53-30-27(46)22(44)17-50-34(30)52-24-10-12-41-18-40(41)14-13-37(6)32(39(8)11-9-25(54-39)36(4,5)49)21(43)16-38(37,7)23(40)15-20(42)31(41)35(24,2)3/h19-34,42-49H,9-18H2,1-8H3/t19-,20+,21+,22+,23?,24?,25-,26-,27-,28+,29+,30+,31?,32-,33-,34-,37+,38-,39+,40?,41?/m0/s1 |
Clave InChI |
LZRSXNSZMFQNOA-MUNPXEFMSA-N |
SMILES isomérico |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](CO[C@H]2OC3CCC45CC46CC[C@@]7([C@H]([C@@H](C[C@]7(C6C[C@H](C5C3(C)C)O)C)O)[C@]8(CC[C@H](O8)C(C)(C)O)C)C)O)O)O)O)O |
SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC45CC46CCC7(C(C(CC7(C6CC(C5C3(C)C)O)C)O)C8(CCC(O8)C(C)(C)O)C)C)O)O)O)O)O |
SMILES canónico |
CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC45CC46CCC7(C(C(CC7(C6CC(C5C3(C)C)O)C)O)C8(CCC(O8)C(C)(C)O)C)C)O)O)O)O)O |
Sinónimos |
3-O-(alpha-L-rhamnopyranosyl-(1-2)-beta-D-xylopyranosyl)cycloastragenol astrachrysoside A |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





